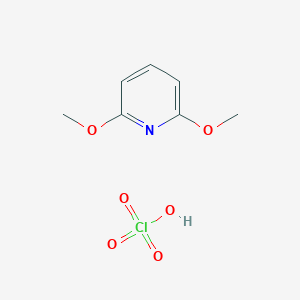
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol is an organic compound with a unique structure characterized by two double bonds and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as isoprene and formaldehyde, followed by a series of reactions including aldol condensation, reduction, and selective hydroxylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alkanes, and halides, depending on the specific reaction and conditions used.
科学的研究の応用
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and double bonds play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(6R)-2,6-Dimethylocta-2,7-diene-1,6-diol: A stereoisomer with different spatial arrangement of atoms.
2,6-Dimethylocta-2,7-diene-1,6-diol: A compound with similar structure but without the specific stereochemistry.
2,6-Dimethyloctane-1,6-diol: A saturated analog with no double bonds.
Uniqueness
(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its isomers and analogs.
特性
CAS番号 |
66957-95-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(6S)-2,6-dimethylocta-2,7-diene-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1 |
InChIキー |
NSMIMJYEKVSYMT-SNVBAGLBSA-N |
異性体SMILES |
CC(=CCC[C@@](C)(C=C)O)CO |
正規SMILES |
CC(=CCCC(C)(C=C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


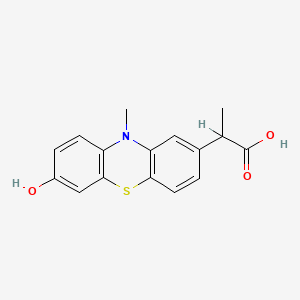
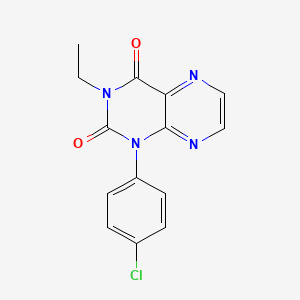

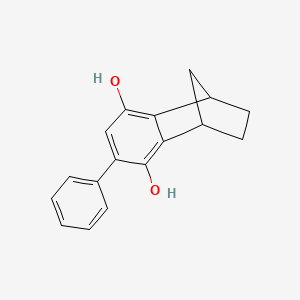
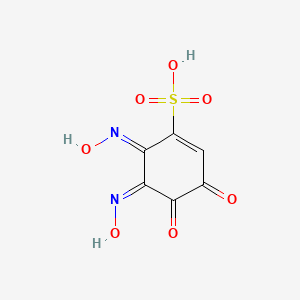
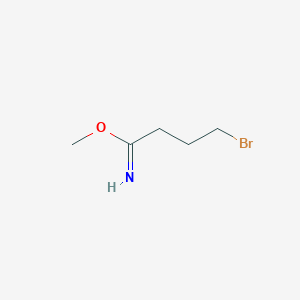

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
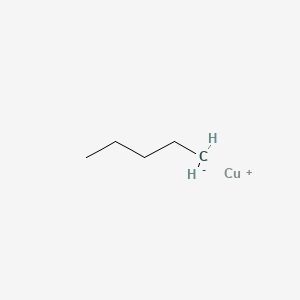
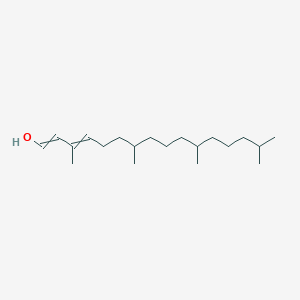

![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
